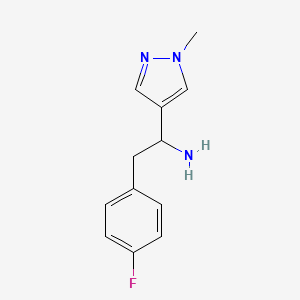

![molecular formula C7H5F3N2O3 B2655431 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid CAS No. 2141373-00-2](/img/structure/B2655431.png)

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

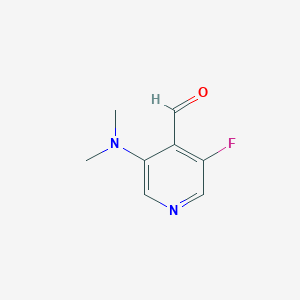

“2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not available in the retrieved information.

Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not available in the retrieved information.

Aplicaciones Científicas De Investigación

Germination Inhibition

Research on compounds structurally related to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid has shown applications in the inhibition of seed germination. For instance, compounds isolated from Erigeron annuus have demonstrated significant inhibitory effects on the germination of lettuce seeds, highlighting their potential as natural herbicides or growth regulators (Oh et al., 2002).

Synthesis of Fused Triazine Derivatives

The synthesis and characterization of new fused triazine derivatives based on similar core structures have shown potential biological applications. These compounds have been evaluated for cytotoxic activities against various human cancer cell lines, suggesting their potential use in cancer research (El-All et al., 2016).

Development of Molecular Solids

Studies on molecular solids formed by hydrogen bonds and weak intermolecular interactions, involving compounds with a similar pyrazolyl ring, have contributed to the development of materials with specific energetic properties. These materials show promise in various applications, including explosives, propellants, and pyrotechnics (Wang et al., 2014).

Coordination Polymers and Complexes

Research on coordination polymers and complexes using pyrazole-derived Schiff base ligands has explored structural variations and spectral studies. These studies provide insights into the design of materials with potential applications in catalysis, magnetism, and luminescence (Konar et al., 2013).

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Efficient synthesis methods for pyrano[2,3-c]pyrazole derivatives have been developed, showcasing the versatility of similar core structures in creating compounds with potential biological activities. These synthetic routes offer new avenues for the development of pharmaceuticals and agrochemicals (Karimi-Jaberi et al., 2013).

Propiedades

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-12-2-3(4(13)6(14)15)5(11-12)7(8,9)10/h2H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUEDNHAZSIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)